molecular formula C18H19NO B1595400 4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline CAS No. 84392-32-5

4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline

Cat. No. B1595400
CAS RN: 84392-32-5
M. Wt: 265.3 g/mol
InChI Key: JUNZDJNCZJUDRU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

84392-32-5

Product Name

4,4-Dimethyl-2-(4'-methyl-2-biphenylyl)-2-oxazoline

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,4-dimethyl-2-[2-(4-methylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO/c1-13-8-10-14(11-9-13)15-6-4-5-7-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3

InChI Key

JUNZDJNCZJUDRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC(CO3)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NC(CO3)(C)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran (200 ml) was added to 2.5 g (103 mmol) of flaky magnesium, followed by the addition of a small amount of dibromoethane under stirring. After the confirmation of bubbling, 13 ml (106 mmol) of 4-bromotoluene was dropwise added thereto. After the confirmation of the dissolution of the magnesium, the mixture was further stirred at room temperature for one hour. This reaction liquid was dropwise added to a solution of 10.0 g (48.7 mmol) of 4,4-dimethyl-2-(2'-methoxyphenyl)oxazoline in tetrahydrofuran (100 ml), followed by stirring for 12 hours. The reaction liquid was poured into a saturated aqueous solution of ammonium chloride, followed by the extraction with chloroform. After washing with water and drying, vacuum concentration was conducted. The residue was purified by silica gel column chromatography (a n-hexane/ethyl acetate system) to give 11.0 g of the title compound as a crystal (yield 85%). m.p.; 56°-59° C.
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0 (± 1) mol
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13 mL
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10 g
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100 mL
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2.5 g
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200 mL
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Yield
85%

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